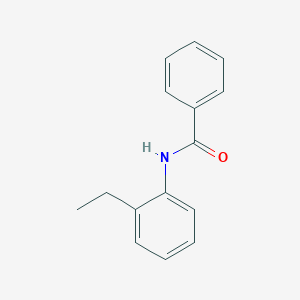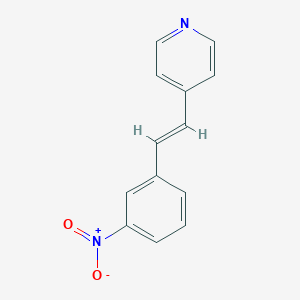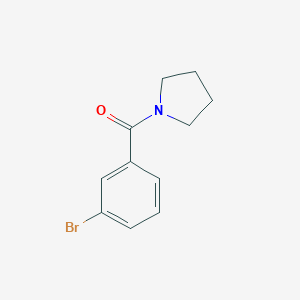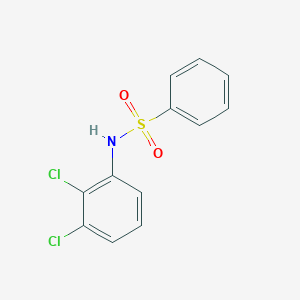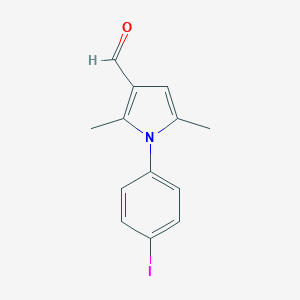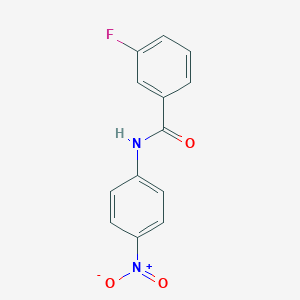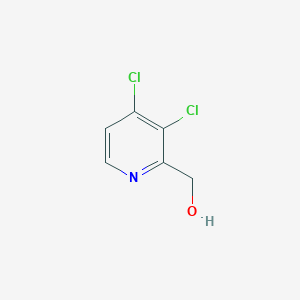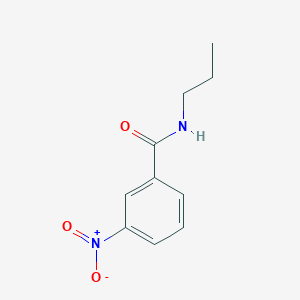
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione, commonly known as PPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. PPQ is a synthetic compound that was first developed in the 1980s as a potential anti-malarial drug. However, its use as a research tool has become increasingly popular due to its unique properties and potential applications in various fields.
Mécanisme D'action
PPQ is believed to work by inhibiting the activity of a protein called NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. ROS can cause damage to cells and tissues, and their production is increased in many disease states. By inhibiting NADPH oxidase, PPQ reduces the production of ROS and protects cells from damage.
Effets Biochimiques Et Physiologiques
PPQ has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, PPQ has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the immune response. PPQ has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPQ as a research tool is its specificity for NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various disease states. However, one limitation of PPQ is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Orientations Futures
There are several potential future directions for research on PPQ. One area of interest is the development of more potent NADPH oxidase inhibitors based on the structure of PPQ. Another potential direction is the use of PPQ in combination with other compounds to enhance its neuroprotective or anti-cancer properties. Additionally, further research is needed to fully understand the mechanisms of action of PPQ and its potential applications in various fields of scientific research.
Méthodes De Synthèse
PPQ is synthesized through a multi-step process that involves the reaction of 4-propoxybenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting intermediate is then further reacted with a second molecule of 4-propoxybenzaldehyde to produce PPQ.
Applications De Recherche Scientifique
PPQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of PPQ is in the field of neuroscience, where it has been shown to have neuroprotective properties and can be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. PPQ has also been shown to have anti-cancer properties and has potential applications in cancer research.
Propriétés
Numéro CAS |
88167-06-0 |
|---|---|
Nom du produit |
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione |
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1,6-bis(4-propoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C24H30O4/c1-3-17-27-21-13-9-19(10-14-21)23(25)7-5-6-8-24(26)20-11-15-22(16-12-20)28-18-4-2/h9-16H,3-8,17-18H2,1-2H3 |
Clé InChI |
YZBLTPXUMRLDJX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



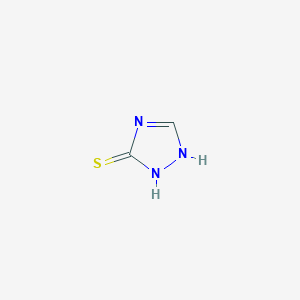
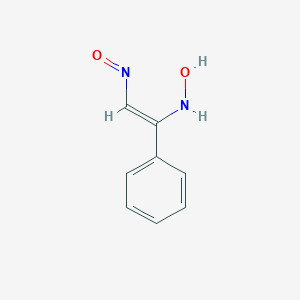
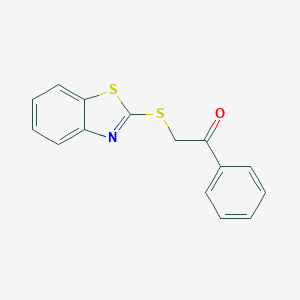
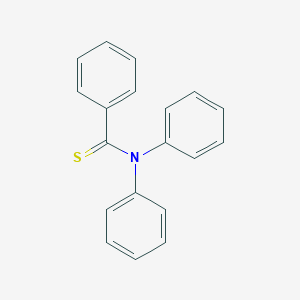
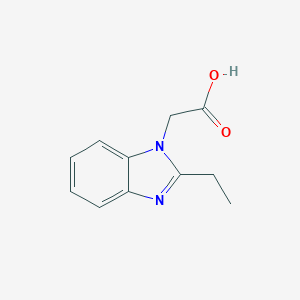
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
